Cas no 2168917-55-1 (2-formyl-5-iodothiophene-3-carboxylic acid)
2-formyl-5-iodothiophene-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-formyl-5-iodothiophene-3-carboxylic acid
- 2168917-55-1
- EN300-1440273
-
- Inchi: 1S/C6H3IO3S/c7-5-1-3(6(9)10)4(2-8)11-5/h1-2H,(H,9,10)
- InChI Key: UWNUKRLUPYUEDJ-UHFFFAOYSA-N
- SMILES: IC1=CC(C(=O)O)=C(C=O)S1
Computed Properties
- Exact Mass: 281.88476g/mol
- Monoisotopic Mass: 281.88476g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 82.6Ų
2-formyl-5-iodothiophene-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1440273-1.0g |
2-formyl-5-iodothiophene-3-carboxylic acid |
2168917-55-1 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1440273-50mg |
2-formyl-5-iodothiophene-3-carboxylic acid |
2168917-55-1 | 50mg |
$1152.0 | 2023-09-29 | ||
| Enamine | EN300-1440273-100mg |
2-formyl-5-iodothiophene-3-carboxylic acid |
2168917-55-1 | 100mg |
$1207.0 | 2023-09-29 | ||
| Enamine | EN300-1440273-250mg |
2-formyl-5-iodothiophene-3-carboxylic acid |
2168917-55-1 | 250mg |
$1262.0 | 2023-09-29 | ||
| Enamine | EN300-1440273-500mg |
2-formyl-5-iodothiophene-3-carboxylic acid |
2168917-55-1 | 500mg |
$1316.0 | 2023-09-29 | ||
| Enamine | EN300-1440273-1000mg |
2-formyl-5-iodothiophene-3-carboxylic acid |
2168917-55-1 | 1000mg |
$1371.0 | 2023-09-29 | ||
| Enamine | EN300-1440273-2500mg |
2-formyl-5-iodothiophene-3-carboxylic acid |
2168917-55-1 | 2500mg |
$2688.0 | 2023-09-29 | ||
| Enamine | EN300-1440273-5000mg |
2-formyl-5-iodothiophene-3-carboxylic acid |
2168917-55-1 | 5000mg |
$3977.0 | 2023-09-29 | ||
| Enamine | EN300-1440273-10000mg |
2-formyl-5-iodothiophene-3-carboxylic acid |
2168917-55-1 | 10000mg |
$5897.0 | 2023-09-29 |
2-formyl-5-iodothiophene-3-carboxylic acid Related Literature
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 2-formyl-5-iodothiophene-3-carboxylic acid
2-Formyl-5-Iodothiophene-3-Carboxylic Acid: A Comprehensive Overview
2-formyl-5-iodothiophene-3-carboxylic acid, also known by its CAS number 2168917-55-1, is a unique organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of thiophenes, which are five-membered heterocyclic aromatic compounds containing sulfur. The presence of the iodo group at the 5-position and the formyl group at the 2-position, along with the carboxylic acid group at the 3-position, makes this molecule highly versatile and interesting for various applications.
The structure of 2-formyl-5-iodothiophene-3-carboxylic acid is characterized by its thiophene ring, which serves as a conjugated system, enhancing its electronic properties. The iodo group at the 5-position introduces significant electron-withdrawing effects, while the formyl group at the 2-position adds electron-donating characteristics. This combination creates a molecule with a delicate balance of electronic properties, making it suitable for use in advanced materials such as organic semiconductors, sensors, and optoelectronic devices.
Recent studies have highlighted the potential of thiophene derivatives in enhancing the performance of organic photovoltaic (OPV) devices. The incorporation of iodine substituents has been shown to improve charge transport properties and stability in these devices. For instance, researchers have demonstrated that 2-formyl-5-iodothiophene-3-carboxylic acid can be used as a building block for constructing donor–acceptor copolymers, which exhibit enhanced light-harvesting capabilities and charge separation efficiency. These advancements underscore the importance of this compound in pushing the boundaries of renewable energy technologies.
In addition to its role in OPV applications, 2-formyl-5-iodothiophene-3-carboxylic acid has also been explored for its potential in bio-related fields. The carboxylic acid group provides a site for further functionalization, enabling the attachment of biomolecules such as peptides or enzymes. This property makes it a promising candidate for use in biosensors and drug delivery systems. Recent research has focused on optimizing the functionalization process to enhance biocompatibility and selectivity.
The synthesis of 2-formyl-5-iodothiophene-3-carboxylic acid typically involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. One common approach involves the iodination of a thiophene derivative followed by subsequent functionalization steps to introduce the formyl and carboxylic acid groups. Researchers have recently reported novel synthetic strategies that utilize transition metal catalysts to improve reaction efficiency and reduce environmental impact.
The physical properties of this compound are also worth noting. Its solubility in polar solvents facilitates its use in solution-based processing techniques such as spin coating or inkjet printing, which are critical for manufacturing flexible electronics. Furthermore, its thermal stability up to moderate temperatures makes it suitable for applications that require robust materials under varying environmental conditions.
In conclusion, 2-formyl-5-iodothiophene-3-carboxylic acid is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique electronic properties, coupled with its ability to undergo further functionalization, make it an invaluable tool for researchers striving to develop next-generation materials. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in advancing modern technology.
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